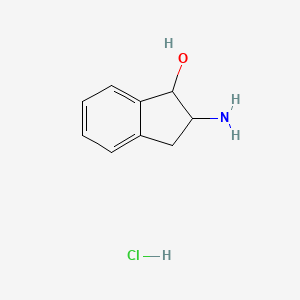

2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride

説明

“2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride” is a compound with the molecular formula C9H11NO . It is a colorless crystalline solid and is commercially available in either enantiomeric form . It is used as a synthetic building block in pharmaceutical compounds, and as an asymmetric control element in chiral auxiliaries and asymmetric catalysts .

Synthesis Analysis

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors . The synthesis process of these compounds is not explicitly mentioned in the available resources.

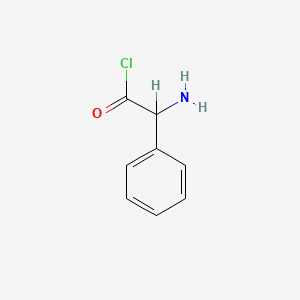

Molecular Structure Analysis

The molecular structure of “2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride” can be represented by the SMILES string N[C@H]1C@HC2=CC=CC=C2C1 . The InChI representation is 1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 .

Physical And Chemical Properties Analysis

The compound “2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride” is a solid at room temperature . It has a molecular weight of 149.19 g/mol . The compound is relatively air- and moisture-stable .

科学的研究の応用

Discoidin Domain Receptor 1 (DDR1) Inhibitors

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors . DDR1 is a receptor tyrosine kinase that is predominantly expressed in epithelial cells . One of the representative compounds bound with DDR1 with a Kd value of 5.9 nM and suppressed the kinase activity with a half-maximal (50%) inhibitory concentration value of 14.9 nM . This compound potently inhibited collagen-induced DDR1 signaling and epithelial−mesenchymal transition .

Antipancreatic Cancer Efficacy

The same compound that inhibited DDR1 also exhibited promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer . It dose-dependently suppressed colony formation of pancreatic cancer cells .

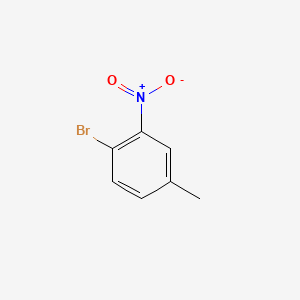

Antibacterial Properties

Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives were synthesized and tested for their antibacterial properties . The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris) . Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Antifungal Properties

The same compounds that showed antibacterial properties were also tested for their antifungal properties . They were tested against two fungal agents (Aspergillus niger and Candida albicans) . Some of the compounds were found to have potent antifungal properties against A. niger and C. albicans .

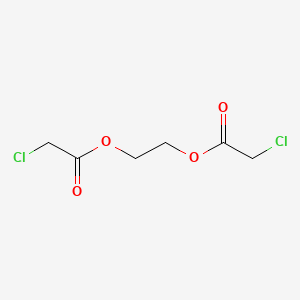

Synthesis Methods

Different methods were used to synthesize the 2,3-dihydro-1H-inden-1-one derivatives, including grinding, stirring, and ultrasound irradiation . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .

Computational Studies

The B3LYP (Becke three-parameter Lee–Yang– Parr) exchange-correlation functional was used for all computational studies . This method is often used in computational chemistry for the optimization of molecular geometries and the calculation of vibrational frequencies .

作用機序

Target of Action

It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Pharmacokinetics

It is soluble in methanol , which may influence its bioavailability

Action Environment

It is known to be air-sensitive and should be stored in a dark place under an inert atmosphere at room temperature

Safety and Hazards

The compound is irritating to the skin, eyes, and respiratory system . It is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if skin irritation or rash occurs or if eye irritation persists .

特性

IUPAC Name |

2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFDUVWKQCDJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930444 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride | |

CAS RN |

13935-78-9 | |

| Record name | 1-Indanol, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013935789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)